molecular formula C11H7FO4 B176710 Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate CAS No. 116543-91-0

Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

Cat. No. B176710
M. Wt: 222.17 g/mol
InChI Key: IWYHARNYXQFPOB-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate” is a chemical compound with the empirical formula C11H7FO4 . It has a molecular weight of 222.17 . The compound is also known as "6-Fluorochromone-2-carboxylic acid methyl ester" .


Synthesis Analysis

The compound can be synthesized by Cu (I) catalyzed reaction of in situ generated nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate” is represented by the SMILES string COC(=O)C1=CC(=O)c2cc(F)ccc2O1 .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of novel (3-aryl-1,2-oxazol-5-yl) methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives .


Physical And Chemical Properties Analysis

“Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate” is a solid compound with a melting point of 137-143 °C .

Scientific Research Applications

Synthesis and Structural Studies

Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate and its derivatives have been extensively studied for their synthesis and structural properties. Notably, P. Barili et al. (2001) explored the synthesis and reactions of related compounds, providing insights into their molecular structures through NMR spectroscopy and X-ray crystallography (Barili et al., 2001).

Antioxidant and Antimicrobial Potential

A significant application of these compounds lies in their potential as antioxidants and antimicrobial agents. For instance, K. Battula et al. (2017) synthesized a series of derivatives showing good antioxidant activity, as well as notable inhibition against various bacterial and fungal strains (Battula et al., 2017).

Biological Activity and Pharmaceutical Research

In pharmaceutical research, these compounds have been utilized in the synthesis of potential therapeutic agents. D. Thimm et al. (2013) used a derivative as a potent and selective agonist for GPR35, a protein of interest in medicinal chemistry (Thimm et al., 2013). Additionally, S. Tiwari et al. (2018) reported the synthesis of novel derivatives showing antimicrobial activity and non-cytotoxic nature, indicating potential for drug development (Tiwari et al., 2018).

Chemical Synthesis and Modifications

The chemical synthesis and modification of these compounds have been a focus in several studies. A. Kysil et al. (2011) presented an efficient method for synthesizing methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, highlighting the versatility of these compounds in chemical synthesis (Kysil et al., 2011).

Enzyme Activity and Assay Studies

These compounds have also been used in studying enzyme activities. For example, Yi-lin Zhang et al. (2013) synthesized a fluorogenic substrate to aid in activity assays with metallo-β-lactamases, demonstrating the compounds' utility in biochemical research (Zhang et al., 2013).

Crystallography and Material Sciences

In the field of crystallography and materials science, these compounds have been analyzed for their crystal structures and material properties. Hui-jing Li et al. (2013) synthesized a derivative and confirmed its structure through spectroscopy and X-ray crystallographic analysis, contributing to the understanding of these compounds in material sciences (Li et al., 2013).

properties

IUPAC Name

methyl 6-fluoro-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHARNYXQFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555687
Record name Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

CAS RN

116543-91-0
Record name Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116543-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-fluoro-4-oxo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Battula, S Narsimha, VR Nagavelli… - Journal of the Serbian …, 2017 - doiserbia.nb.rs
… and in continuation of ongoing research on biologically potent azole derivatives,23–31 herein, the synthesis of (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene2-carboxylate …
Number of citations: 7 doiserbia.nb.rs
S Narsimha, NV Reddy - Indian Journal of Heterocyclic Chemistry, 2019 - researchgate.net
A novel series of (1-aryl-1H-1, 2, 3-triazol-4-yl) methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives (2a-l) was synthesized in eco-friendly and recyclable ionic liquids through …
Number of citations: 2 www.researchgate.net
MK Katiyar, GK Dhakad, S Arora, S Bhagat… - Journal of Molecular …, 2022 - Elsevier
Chromene is commonly found in nature and is considered one of the most frequently used scaffolds in heterocyclic chemistry for the designing of chemical probes for therapeutic and …
Number of citations: 16 www.sciencedirect.com
H Eshghi, F Pirani, M Khoshnevis - Frontiers in Natural Product …, 2021 - books.google.com
Heterocycles have a crucial role in the design and discovery of active pharmaceutical ingredients. Chromenes are heterocycles containing oxygen that are abundantly found in nature …
Number of citations: 0 books.google.com
S Fahima - 2021 - repository-tnmgrmu.ac.in
The present work was focused on the designing and synthesis of novel isoxazole derivatives incorporated with coumarin moiety having α-amylase enzyme inhibitory activity. For this, …
Number of citations: 2 repository-tnmgrmu.ac.in

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